![molecular formula C15H15NO4 B6405743 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% CAS No. 1261905-98-9](/img/structure/B6405743.png)
3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95%
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Overview
Description
3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid (3-A5-DMPBA) is an organic compound that is used in various scientific research applications. It is a versatile compound with a wide range of applications in biochemistry, physiology, and pharmacology. 3-A5-DMPBA has been used in various lab experiments, and its potential for future research is vast. In
Scientific Research Applications
3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% has been used in various scientific research applications, including biochemistry, physiology, and pharmacology. It is an important compound in the study of enzyme inhibition and the regulation of biochemical pathways. It has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on particular biochemical pathways. 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% has also been used to study the effects of hormones on physiological processes, such as cell growth and differentiation.
Mechanism of Action
The mechanism of action of 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% is not completely understood. However, it is believed to act as an inhibitor of enzymes, such as proteases and kinases. It is thought to bind to the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. This inhibition can be used to study the effects of drugs on particular biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% are not fully understood. However, it has been used in the study of various physiological processes, such as cell growth and differentiation. It has also been used to study the effects of hormones on physiological processes. In addition, 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% has been used to study the structure and function of proteins, as well as to investigate the effects of drugs on particular biochemical pathways.
Advantages and Limitations for Lab Experiments
The main advantage of 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% is its high purity (95%) and its low cost. It is also a versatile compound that can be used in a variety of scientific research applications. However, it is important to note that the mechanism of action of 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% is not fully understood and its effects on biochemical and physiological processes are not well understood.
Future Directions
There are numerous potential future directions for 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95%. It could be used to study the effects of drugs on particular biochemical pathways, as well as to study the structure and function of proteins. It could also be used to investigate the effects of hormones on physiological processes, such as cell growth and differentiation. Additionally, 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% could be used to study the mechanisms of enzyme inhibition and the regulation of biochemical pathways. Finally, 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% could be used to develop new drugs and therapies for various diseases.
Synthesis Methods
3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the condensation of 3-amino-5-hydroxybenzoic acid with 3,5-dimethoxybenzaldehyde in the presence of piperidine. This reaction yields 3-amino-5-(3,5-dimethoxyphenyl)benzoic acid. The second step involves the esterification of 3-amino-5-(3,5-dimethoxyphenyl)benzoic acid with acetic anhydride to yield 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95%. This synthesis method is simple and cost-effective and yields 3-Amino-5-(3,5-dimethoxyphenyl)benzoic acid, 95% in 95% purity.
properties
IUPAC Name |
3-amino-5-(3,5-dimethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-13-6-10(7-14(8-13)20-2)9-3-11(15(17)18)5-12(16)4-9/h3-8H,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXCTPKLJSANQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690860 |
Source
|
Record name | 5-Amino-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261905-98-9 |
Source
|
Record name | 5-Amino-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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